
Decylamine
Overview
Description
Decylamine (C₁₀H₂₃N), also known as 1-decanamine, is a primary aliphatic amine with a 10-carbon alkyl chain. It is characterized by its molecular weight of 157.3 g/mol and a pKa of ~10.64, indicating moderate basicity . This compound is widely utilized in industrial and research applications, including surfactant synthesis, nanoparticle stabilization, polymer composites, and lipid membrane studies . Its amphiphilic nature, derived from a hydrophobic alkyl chain and a hydrophilic amine group, enables unique interfacial interactions, making it valuable in colloidal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decylamine can be synthesized through the ammoniation of decanoic acid. The process involves using silica gel as a catalyst and introducing ammonia at high temperatures (380-400°C) to obtain deconitrile. The product is then washed, dried, and rectified. Further refinement involves hydrohydrogenation using nickel aluminum as a catalyst at 80°C and a pressure of 196.1 kPa. The final product is obtained through fractionation and distillation .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous introduction of ammonia and the use of high-efficiency catalysts to ensure optimal yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Decylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form decyl alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Decyl nitrile, decyl amide.
Reduction: Decyl alcohol.
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
Organic Synthesis
Decylamine is extensively used as a reagent in organic synthesis. Notably, it has been employed in the synthesis of:
- Dynole 2-24 Series : Through reductive amination with 1-(3-(dimethylamino)propyl)-1H-indole-3-carbaldehyde, this compound acts as an amine source for creating important pharmacological compounds .
Nanocomposite Materials
This compound serves as a modifier in the development of advanced materials:
- Poly(butylene terephthalate) Nanocomposites : It has been used to synthesize nanocomposites incorporating C60 nanoparticles, enhancing thermal and mechanical properties .
Mesoporous Materials
This compound is utilized as a template in the synthesis of ordered mesoporous iron oxides:
- Iron Oxide Structures : It facilitates the formation of two- and three-dimensional mesoporous structures that are crucial for various catalytic and adsorption applications .
Case Study 1: Corrosion Inhibition
Research has demonstrated that this compound acts as an effective inhibitor of zinc corrosion in hydrochloric acid solutions. Its efficiency is enhanced by halide ions, which increase its surface coverage on zinc surfaces . This property is particularly relevant in industrial applications where metal protection is critical.
Study Reference | Findings |
---|---|
Rudresh et al. (1979) | This compound significantly inhibits zinc corrosion; halide ions enhance inhibition efficiency. |
Case Study 2: Membrane Studies
In electrochemical impedance spectroscopy studies, this compound was investigated for its role in bilayer lipid membranes composed of phosphatidylcholine. The interaction between membrane components was shown to deviate from expected behaviors due to the presence of this compound .
Study Reference | Findings |
---|---|
Cell Biochemistry and Biophysics (2011) | This compound alters membrane properties significantly compared to control membranes without it. |
Summary of Applications
Application Area | Details |
---|---|
Organic Synthesis | Used in the synthesis of pharmacological compounds like dynole 2-24. |
Nanocomposite Materials | Modifier in PBT/C60 nanocomposites for improved properties. |
Mesoporous Materials | Template for creating ordered mesoporous iron oxides. |
Corrosion Inhibition | Effective inhibitor for zinc corrosion in acidic environments. |
Membrane Studies | Alters properties of lipid bilayers in electrochemical studies. |
Mechanism of Action
The mechanism of action of decylamine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with different substrates. In biological systems, this compound can interact with cell membranes, proteins, and nucleic acids, affecting their structure and function. Its hydrophobic long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Physical Properties of Primary Amines
Compound | MW (g/mol) | pKa | Melting Point (°C) | Crystal System | Methyl-Methyl Interaction Energy (kJ/mol) |
---|---|---|---|---|---|
Hexylamine (C₆) | 101.2 | 10.56 | -83 | Orthorhombic | -9.6 |
Decylamine (C₁₀) | 157.3 | 10.64 | 17 | Orthorhombic | -9.8 |
Dothis compound (C₁₂) | 185.4 | 10.70 | 28 | N/A | N/A |
Octathis compound (C₁₈) | 269.5 | 10.60 | 55 | Monoclinic | -6.8 |
- Chain Length and Melting Points : this compound’s melting point (17°C) is higher than shorter-chain amines (e.g., hexylamine, -83°C) due to stronger van der Waals interactions in its longer alkyl chain. However, it is lower than octathis compound (55°C), reflecting incremental increases with chain length .
- Crystal Packing: this compound adopts an orthorhombic crystal system (space group Pca2₁), similar to hexylamine and octylamine. Methyl-methyl interactions (-9.8 kJ/mol) and efficient inter-chain dispersion forces dominate its packing, contrasting with weaker interactions in odd-numbered chains (e.g., nonylamine, -6.8 kJ/mol) .
B. Surfactant and Stabilization Efficiency
- Nanoparticle Stabilization: this compound outperforms cetyltrimethylammonium bromide (CTAB) in cellulose nanocrystal (CNC) composites, achieving a 61% increase in PLA toughness at 1% loading without compromising tensile strength. This contrasts with CTAB, which often requires higher concentrations .
- Vesicle Formation: this compound/decyl phosphate mixtures form stable vesicles across a broader pH range (pH 2–12) compared to decanoic acid/decylamine systems, which destabilize at pH 4–6. This stability arises from charge-pair interactions between protonated amines and phosphate groups .
Basicity and Solubility
This compound’s pKa (~10.64) is comparable to hexylamine (10.56) but lower than quinuclidine (11.50), reflecting reduced electron density on the nitrogen atom compared to cyclic amines . Its solubility in water decreases with increasing chain length, yet it remains soluble in organic solvents like ethanol and chloroform, facilitating its use in hydrophobic matrices .
Key Comparative Insights
- Chain-Length Effects : this compound’s 10-carbon chain balances hydrophobicity and reactivity, enabling efficient surfactant behavior without excessive rigidity.
- Structural Efficiency : Even-numbered alkyl chains (e.g., this compound) exhibit stronger intermolecular interactions and higher melting points than odd-numbered analogues due to optimized packing .
- Industrial Relevance : In rubber and polymer industries, this compound’s linear structure and moderate chain length make it a versatile alternative to toxic catalysts like diphenyl guanidine (DPG) .
Biological Activity
Decylamine, a primary amine with the chemical formula , is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its toxicological properties, ecological roles, and potential applications in various fields.
This compound is characterized by a long hydrocarbon chain, which influences its solubility and reactivity. It exhibits both hydrophilic and hydrophobic properties, making it suitable for various applications, including as a surfactant and in chemical synthesis.
Acute Toxicity
Research indicates that this compound exhibits significant toxicity to certain organisms, particularly insects. In a study on the defensive secretions of the little black ant (Monomorium minimum), this compound was found to have a higher toxicity to red imported fire ants (Solenopsis invicta) compared to dothis compound. The study demonstrated that this compound not only caused quicker knockdown effects but also suppressed digging behavior at lower concentrations .
Compound | Toxicity Level | Effect on S. invicta |
---|---|---|
This compound | High | Quick knockdown |
Dothis compound | Moderate | Slower effect |
Skin and Eye Irritation
According to the European Chemicals Agency (ECHA), this compound can cause skin irritation and eye damage upon exposure. The compound's structure allows it to penetrate biological membranes, leading to adverse effects on skin and mucosal tissues .
Biological Activity in Ecological Context
This compound plays a role in the chemical ecology of ants. Its presence in the defensive secretions of Monomorium minimum suggests it may be involved in chemical warfare against invasive species like S. invicta. The study highlights the potential for using this compound as a natural insecticide or as part of an integrated pest management strategy .
Case Studies on Biological Activity
- Ant Defensive Secretions : A study focused on Monomorium minimum revealed that this compound contributes to the ant's defense mechanism against invasive fire ants. The findings suggest that while this compound alone may not be sufficient for complete efficacy, it likely works synergistically with other compounds .
- Surfactant Properties : Research has shown that long-chain amines like this compound exhibit surface-active properties, which can enhance their effectiveness in formulations used for cleaning and emulsifying agents .
- Potential Applications in Pharmaceuticals : this compound's unique chemical structure has led to investigations into its use as a precursor in synthesizing various pharmaceutical compounds due to its ability to interact with biological systems effectively .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for assessing the thermal stability of decylamine under varying conditions?
this compound is chemically stable under standard ambient conditions but decomposes under intense heating, forming explosive mixtures with air . To evaluate thermal stability:
- Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Monitor viscosity changes at elevated temperatures (e.g., 40°C) as a proxy for structural integrity .
- Avoid exposure to strong oxidizers, acids, or anhydrides during heating to mitigate hazardous reactions .
Q. How can researchers safely handle this compound in laboratory settings to prevent reactivity risks?
Key safety measures include:
- Storing this compound away from incompatible materials like nitrates and nitrites to avoid nitrosamine formation .
- Using explosion-proof equipment when heating above its flash point (~15 K below ignition temperature) .
- Employing personal protective equipment (PPE), including EN 166-certified goggles and CE-approved gloves .
Q. What are the validated methods for synthesizing and purifying this compound derivatives like this compound oxide?
- Synthesis : React this compound with hydrogen peroxide under controlled pH to form this compound oxide (C₁₂H₂₇NO), confirmed via GC-MS retention time analysis .
- Purification : Use liquid-liquid extraction or column chromatography to isolate the product, referencing ChemSpider ID 56233 for structural validation .
Advanced Research Questions
Q. How does this compound function as a stabilizing agent in nanoparticle synthesis, and what metrics quantify its efficacy?
this compound acts as a capping agent by adsorbing onto nanoparticle surfaces, reducing Ostwald ripening and aggregation . Efficacy is measured via:
- Size distribution : Dynamic light scattering (DLS) to confirm monodispersity (e.g., ±5% size variation).
- Stability tests : Monitor colloidal stability over 30 days using zeta potential measurements .
- Comparative studies with other alkylamines (e.g., hexylamine, dothis compound) to optimize surfactant ratios .
Q. What methodologies resolve contradictions in this compound’s safety data, such as its reported explosive potential versus inertness in other studies?
Discrepancies arise from testing conditions (e.g., particle size, agitation). To reconcile:
- Conduct dust explosion tests per ASTM E1226, varying particle distributions (e.g., 10–50 µm) .
- Compare reactivity under inert (N₂) vs. oxidative (O₂) atmospheres using accelerated rate calorimetry (ARC) .
- Cross-reference SDS from multiple providers (e.g., Sigma-Aldrich vs. Aladdin) to identify context-specific hazards .
Q. How can volumetric and solid-liquid equilibrium (SLE) data for this compound mixtures inform solvent selection in industrial applications?
- Data Collection : Use techniques like isothermal titration calorimetry (ITC) to measure this compound’s interactions with linear 1-alkanols (e.g., ethanol, octanol) .
- Modeling : Apply Extended Real Associated Solution (ERAS) or UNIFAC models to predict phase behavior and optimize solvent blends .
- Case Study : In demulsifier formulations, SLE data correlate this compound concentration (0.125–0.5 mg/L) with emulsion-breaking efficiency at 60–150 sec .
Methodological and Analytical Questions
Q. What statistical approaches are recommended for analyzing time-dependent demulsification data involving this compound?
- Nonlinear regression : Fit time-concentration curves (e.g., 10–150 sec) to exponential decay models to quantify efficiency .
- ANOVA : Compare this compound’s performance against alternatives (e.g., diethylene glycol) using Tukey’s HSD test for significance (p < 0.05) .
Q. How can researchers design experiments to investigate this compound’s role in catalytic reactions, such as aza-Michael additions?
- Reaction Setup : Combine this compound with α,β-unsaturated carbonyl compounds (e.g., acrylates) under microwave heating (50–100°C) .
- Analysis : Track conversion rates via GC-MS, noting retention times (e.g., 5–30 min) for intermediates and products .
- Kinetics : Apply pseudo-first-order models to determine rate constants and activation energies .
Q. Data Interpretation and Literature Review
Q. What strategies ensure rigorous meta-analysis of this compound’s environmental impact across heterogeneous studies?
- Data Harmonization : Normalize toxicity metrics (e.g., LC₅₀, EC₅₀) using species-sensitivity distributions (SSDs).
- Bias Assessment : Apply PRISMA guidelines to screen studies, excluding non-peer-reviewed sources (e.g., ) .
- Gap Identification : Use tools like VOSviewer to map research trends (e.g., nanoparticle applications vs. solvent interactions) .
Q. How should researchers address ethical considerations when publishing this compound-related data with conflicting hazard classifications?
- Transparency : Disclose all funding sources and potential conflicts of interest in the methodology section .
- Replication : Share raw datasets (e.g., GC-MS chromatograms) in supplementary materials to enable independent verification .
- Safety Compliance : Adhere to IARC guidelines for reporting carcinogenic risks, especially for impurities ≥0.1% .
Properties
IUPAC Name |
decan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-2-3-4-5-6-7-8-9-10-11/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZGKXUYDGKKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022171 | |
Record name | 1-Decanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine odor; [Hawley] mp = 17 deg C; [ChemIDplus] Clear colorless liquid; mp = 15 deg C; Absorbs carbon dioxide from air; [MSDSonline] | |
Record name | Decylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
220.5 °C | |
Record name | DECYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 5.5X10+2 mg/L at 25 °C | |
Record name | DECYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.73 | |
Record name | DECYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.5 (Air = 1) | |
Record name | DECYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.1 [mmHg], 0.1 mm Hg at 25 °C | |
Record name | Decylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4669 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DECYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, Water-white liquid | |
CAS No. |
2016-57-1 | |
Record name | Decylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2016-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Decylamine | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Decanamine | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Decanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022171 | |
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Record name | Decylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.326 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9KKQ6ZZG9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | DECYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
17 °C | |
Record name | DECYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7324 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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